molecular formula C16H30GdN5O10 B001148 Gadodiamide CAS No. 122795-43-1

Gadodiamide

Cat. No. B001148
CAS RN: 122795-43-1
M. Wt: 609.7 g/mol
InChI Key: OJISUAHWVIGHQC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadodiamide is a paramagnetic, water-soluble contrast agent used in magnetic resonance imaging (MRI) for the detection and visualization of tissue structure and pathology. It is a gadolinium-based compound that is administered intravenously and has a high relaxivity, making it an ideal contrast agent for imaging. This compound has been approved for use in the United States since 1988 and has become increasingly popular in the medical imaging community due to its high efficacy and safety profile.

Scientific Research Applications

  • Cardiothoracic MR Imaging : Gadodiamide injection is used in studies for enhancing differential between infarcted and normal myocardium, demonstrating myocardial perfusion defects, and increasing signal intensity and contrast-to-noise ratio of thoracic masses (Higgins, Wendland, & Saeed, 1994).

  • Brain and Spine MRI : It's an effective nonionic paramagnetic contrast media for MRI in adult patients, enhancing diagnoses confidence and changing the diagnosis in significant cases (Sinitsyn et al., 1995).

  • MR Imaging of the Central Nervous System : this compound injection is safe and effective for imaging the head and spine in patients with suspected abnormalities in the central nervous system (Sze et al., 1991).

  • Toxicity Studies : Research indicates that this compound and gadoteric acid are toxic for the lungs in rats, highlighting the importance of considering potential adverse effects in human applications (Beyazal Çeliker et al., 2022).

  • Renal Angiography : this compound-enhanced renal angiography is useful and safe in patients with renal insufficiency, supplementing or confirming CO2-enhanced angiographic findings (Spinosa et al., 1999).

  • Alternative for Angioplasty : It can be an alternative contrast agent during angioplasty for patients with contraindications to iodinated materials (Zeller et al., 2002).

  • Long-Term Effects : Repeated gadolinium injections in rats showed long-term retention of gadolinium in deep cerebellar nuclei without detectable changes in metabolic biomarkers or histological alterations (El Hamrani et al., 2019).

  • MR Lymphangiography : High-resolution MR lymphangiography with this compound is safe and technically feasible, with potential as a diagnostic imaging tool for patients with lymphedema (Lohrmann et al., 2006).

  • Nephrogenic Systemic Fibrosis : this compound exposure is a causative factor in nephrogenic systemic fibrosis, highlighting the need for careful consideration in its use (Marckmann et al., 2006).

  • Safety Assessment : It has a low acute lethal toxicity and short half-life, making it safe for preclinical studies (Harpur et al., 1993).

Mechanism of Action

Target of Action

Gadodiamide hydrate, also known as this compound, is primarily used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels . Its primary targets are the water protons present in the tissues where it is distributed .

Mode of Action

This compound hydrate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment alters the relaxation rates of water protons in its vicinity in the body . As water protons move through this local magnetic field, the changes in the magnetic field experienced by the protons reorient them with the main magnetic field more quickly than in the absence of a paramagnetic agent . This selective increase in contrast in tissues where this compound accumulates allows for enhanced visualization during MRI procedures .

Biochemical Pathways

It is known that this compound hydrate affects the relaxation times of water protons, which is a crucial aspect of the magnetic resonance imaging process .

Pharmacokinetics

The pharmacokinetic properties of this compound hydrate are characterized by its distribution in the body and its elimination. The elimination half-life is approximately 77.8 minutes . The protein binding of this compound hydrate is negligible .

Result of Action

The primary result of this compound hydrate’s action is the enhanced visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as in the body, including the thoracic, abdominal, pelvic cavities, and retroperitoneal space . It provides contrast enhancement and facilitates the visualization of abnormal structures or lesions in various parts of the body, including the central nervous system .

Action Environment

The action of this compound hydrate is influenced by the environment in which it is used. For instance, the contrast enhancement provided by this compound hydrate is most effective in a magnetic field, such as that generated in an MRI machine . Furthermore, the efficacy and stability of this compound hydrate can be influenced by factors such as the patient’s kidney function, as this compound hydrate is eliminated unchanged in the urine .

Safety and Hazards

Gadodiamide can cause a life-threatening condition in people with advanced kidney disease . It can cause skin redness or dark patches, kidney problems, and chest pain or pressure . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

Gadodiamide hydrate plays a significant role in biochemical reactions, particularly in the context of MRI procedures. It develops a magnetic moment when placed in a magnetic field, altering the relaxation rates of water protons in its vicinity in the body . This property enhances the contrast in MRI scans, facilitating the visualization of blood vessels and abnormal structures or lesions .

Cellular Effects

This compound hydrate can cross the blood-brain barrier, providing contrast enhancement and facilitating visualization of abnormal structures or lesions in the central nervous system (CNS) .

Molecular Mechanism

The molecular mechanism of action of this compound hydrate is primarily based on its paramagnetic properties. When placed in a magnetic field, this compound hydrate develops a magnetic moment that alters the relaxation rates of water protons in its vicinity in the body . This alteration in relaxation rates enhances the contrast in MRI scans, allowing for better visualization of blood vessels and abnormal structures or lesions .

Temporal Effects in Laboratory Settings

Studies have shown that gadolinium from this compound hydrate can remain in the brain for at least 2 years after administration

Dosage Effects in Animal Models

The minimum lethal dose of intravenously administered this compound in rats and mice is greater than 20 mmol/kg, which is 200 times the recommended human dose of 0.1 mmol/kg

Metabolic Pathways

This compound hydrate is not metabolized in the body . It is excreted by the kidneys, with an elimination half-life of 77.8 minutes

Transport and Distribution

This compound hydrate is administered intravenously and is distributed throughout the body, including crossing the blood-brain barrier . It is excreted by the kidneys

properties

{ "Design of the Synthesis Pathway": "The synthesis of Gadodiamide involves the preparation of the chelating agent and its subsequent complexation with gadolinium ions.", "Starting Materials": [ "Diethylenetriaminepentaacetic acid (DTPA)", "Gadolinium oxide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "DTPA is dissolved in water and the pH is adjusted to 11 using sodium hydroxide.", "Gadolinium oxide is added to the DTPA solution and heated to 90-100°C for 2-3 hours.", "The mixture is cooled and acidified with hydrochloric acid to a pH of 5-6.", "The resulting precipitate is filtered and washed with water.", "The precipitate is dissolved in water and the pH is adjusted to 7-8 using sodium hydroxide.", "The solution is filtered and sterilized to obtain Gadodiamide." ] }

CAS RN

122795-43-1

Molecular Formula

C16H30GdN5O10

Molecular Weight

609.7 g/mol

IUPAC Name

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);dihydrate

InChI

InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2/q;+3;;/p-3

InChI Key

OJISUAHWVIGHQC-UHFFFAOYSA-K

SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3]

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.O.[Gd+3]

density

MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C);  density at 20 °C: 1.13;  logP (butanol/water): -2.1 /Gadodiamide injection/

Other CAS RN

131410-48-5

Related CAS

131410-48-5 (parent)

solubility

Freely soluble in water
Freely soluble in methanol;  soluble in ethyl alcohol;  slightly soluble in acetone, chloroform

synonyms

gadodiamide
Gd-DTPA bis-(methylamide)
Gd-DTPA-BMA
Omniscan
Omniscan Unique Softpack

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadodiamide
Reactant of Route 2
Reactant of Route 2
Gadodiamide
Reactant of Route 3
Reactant of Route 3
Gadodiamide
Reactant of Route 4
Gadodiamide
Reactant of Route 5
Gadodiamide
Reactant of Route 6
Reactant of Route 6
Gadodiamide

Q & A

Q1: What is the molecular formula and weight of gadodiamide?

A1: this compound is a gadolinium-based contrast agent with the molecular formula C16H26GdN5O9 and a molecular weight of 573.7 g/mol. []

Q2: What is the chemical structure of this compound?

A2: this compound is a nonionic, linear chelate. It consists of gadolinium ion (Gd3+) complexed with diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA). []

Q3: Does the presence of excipients affect the stability and biodistribution of this compound?

A3: Research suggests that the presence of calcium(DTPA-BMA) as an excipient in formulated this compound can decrease the amounts of residual gadolinium measured in the whole body, bone, and liver in mice compared with levels obtained when this compound is injected alone. []

Q4: How does the stability of this compound compare to other gadolinium chelates?

A4: Compared to macrocyclic gadolinium chelates like gadoteridol and gadoterate, this compound, a linear chelate, exhibits lower stability, leading to higher residual gadolinium levels in tissues at longer residence times. []

Q5: Does the stability of this compound vary depending on the environment?

A5: Yes, in vitro studies have shown that this compound can dissociate in serum, both rat and human, highlighting its potential instability in biological environments. []

Q6: How is this compound eliminated from the body?

A6: this compound is primarily excreted through the kidneys. Studies in rats show that 94% of the administered dose is excreted in urine within the first 24 hours after administration. []

Q7: How does renal function affect the elimination of this compound?

A7: In patients with renal insufficiency, the excretion of this compound is prolonged compared with healthy individuals. [] Patients on hemodialysis can eliminate this compound efficiently through dialysis, with 74.1% removed after the first session and 98.8% after the third session. []

Q8: Can this compound be used to assess glomerular filtration rate in renal transplant patients?

A8: Studies indicate that this compound clearance can be used as a marker for glomerular filtration rate in renal transplant patients with moderately to severely impaired renal function. []

Q9: How does this compound cross the blood-brain barrier?

A9: Research suggests that this compound can enter the brain via cerebrospinal fluid (CSF). Dynamic MRI in rats showed a rapid transition of this compound from blood to CSF. [] The distribution pattern suggests dependence on both blood flow and CSF flow. []

Q10: Does this compound enter the lumen of prostatic glands?

A10: X-ray fluorescence microscopy in a mouse model revealed that intravenously administered this compound is taken up by the glandular lumens of the mouse prostate. []

Q11: What is the effect of this compound on fibroblasts?

A11: this compound has been shown to "activate" fibroblasts, stimulating their growth and synthesis of hyaluronan and collagen. [] This activation may contribute to the development of nephrogenic systemic fibrosis (NSF). []

Q12: What are the effects of this compound on human keratinocytes?

A12: In vitro studies show that high concentrations of this compound induce both autophagy and apoptosis in human keratinocyte HaCaT cells. []

Q13: What is the effect of this compound on normal brain glial cells?

A13: High concentrations of this compound have been shown to induce autophagy and apoptosis in normal brain glial SVG P12 cells. []

Q14: Can this compound be used to monitor drug distribution during convection-enhanced delivery (CED) in the brain?

A14: Research in primates shows that co-infusing this compound with therapeutic agents during CED allows real-time MRI monitoring of drug distribution. []

Q15: What is nephrogenic systemic fibrosis (NSF)?

A15: NSF is a rare, debilitating fibrosing disorder primarily affecting the skin of patients with renal insufficiency. [, ]

Q16: What is the association between this compound and NSF?

A16: Multiple studies have identified a strong association between this compound administration and the development of NSF, particularly in patients with severe renal impairment. [, , , , , , , ]

Q17: What are the risk factors for developing NSF after this compound administration?

A17: Risk factors for developing NSF after this compound administration include severe renal impairment (stage 5 CKD or dialysis), cumulative this compound exposure, high-dose erythropoietin treatment, and elevated serum calcium and phosphate levels. [, , , , , ]

Q18: Are there specific patient populations that should avoid this compound administration?

A18: this compound is contraindicated in patients with severe renal insufficiency (stage 5 CKD or dialysis) due to the high risk of developing NSF. [, , ] Pregnant women should also avoid unstable gadolinium agents, including this compound, due to the risk of gadolinium release and potential toxicity to the fetus. []

Q19: Does prophylactic saline hydration protect against this compound-induced nephropathy in rats?

A19: Studies in rats show that prophylactic 0.9% saline hydration can significantly inhibit high-dose this compound-induced nephropathy, reducing the extent of creatinine clearance reduction and renal tubular cell injuries. []

Q20: How does this compound compare to other GBCAs in terms of safety in a rat model of renal failure?

A20: In a rat model of severe renal failure, this compound administration was associated with high morbidity-mortality and skin lesions, whereas macrocyclic GBCAs like gadopiclenol, gadoterate, and gadobutrol did not induce such effects. []

Q21: Can this compound cause acute adverse events?

A21: Yes, both allergic-like and physiologic reactions have been reported after this compound administration, though less frequently compared to some other GBCAs like gadobenate and gadobutrol. []

Q22: Does this compound accumulate in the brain?

A22: Studies have demonstrated gadolinium retention in various brain regions after repeated administration of this compound, particularly in the deep cerebellar nuclei (DCN) and globus pallidus (GP). [, , , , , , , ]

Q23: How does the extent of brain gadolinium deposition compare between this compound and other GBCAs?

A23: Linear GBCAs, including this compound, result in significantly higher brain Gd concentrations compared with macrocyclic GBCAs. [, , , , , ]

Q24: What are the long-term effects of gadolinium retention in the brain?

A24: While gadolinium deposition in the brain has been observed after GBCA administration, it has not been clearly linked to any adverse effects or histopathological alterations. [, ] More research is needed to understand the long-term consequences of this deposition.

Q25: What is the chemical speciation of gadolinium retained in the brain after this compound administration?

A25: Comprehensive speciation analysis revealed that the majority of Gd retained in the DCN after repeated this compound administrations was present as insoluble particulate species, likely composed of mixed Gd/Ca phosphates. [] Only a small amount of Gd was present in soluble fractions, mainly bound to macromolecules. []

Q26: Is there evidence for transmetalation of gadolinium with endogenous metals in the brain?

A26: Analysis of the spatial distribution of Gd, Fe, and Mn in the rat brain did not reveal significant colocalization between Gd and endogenous Fe or Mn. [] This suggests that local transmetalation with these metals is unlikely to be the main mechanism responsible for Gd deposition patterns. []

Q27: How does the spatial distribution of Gd in the brain after this compound administration relate to the distribution of other elements?

A27: Laser ablation-inductively coupled plasma mass spectrometry revealed high Gd concentrations in various structures of the gray matter after this compound administration, including some structures not previously reported to retain Gd. [] This spatial pattern did not correlate with the distribution of endogenous Fe or Mn, suggesting that other factors besides transmetalation influence Gd deposition. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.